molecular formula C15H17N3O3S B11075165 Thiazole-5-carboxylic acid, 4-methyl-2-[N'-(4-methylbenzoyl)hydrazino]-, ethyl ester CAS No. 325472-80-8

Thiazole-5-carboxylic acid, 4-methyl-2-[N'-(4-methylbenzoyl)hydrazino]-, ethyl ester

Cat. No.: B11075165
CAS No.: 325472-80-8
M. Wt: 319.4 g/mol
InChI Key: OGMFZQPMCUFZHE-UHFFFAOYSA-N
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Description

Thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester typically involves the reaction of 4-methylthiazole-5-carboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester is unique due to its specific structure, which includes both a thiazole ring and a hydrazino group. This combination of functional groups gives the compound distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

325472-80-8

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[2-(4-methylbenzoyl)hydrazinyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H17N3O3S/c1-4-21-14(20)12-10(3)16-15(22-12)18-17-13(19)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

OGMFZQPMCUFZHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NNC(=O)C2=CC=C(C=C2)C)C

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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